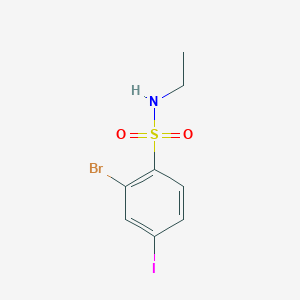

2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17793087

Molecular Formula: C8H9BrINO2S

Molecular Weight: 390.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrINO2S |

|---|---|

| Molecular Weight | 390.04 g/mol |

| IUPAC Name | 2-bromo-N-ethyl-4-iodobenzenesulfonamide |

| Standard InChI | InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3 |

| Standard InChI Key | HTQMKHDPCCXVJW-UHFFFAOYSA-N |

| Canonical SMILES | CCNS(=O)(=O)C1=C(C=C(C=C1)I)Br |

Introduction

Chemical Identity and Structural Features

2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide (CAS No. 1859026-96-2) is an organosulfur compound with the molecular formula C₈H₉BrINO₂S and a molecular weight of 390.04 g/mol . Its IUPAC name derives from a benzene ring substituted with bromine at position 2, iodine at position 4, and a sulfonamide group (-SO₂NH₂) at position 1, where the nitrogen atom is further substituted with an ethyl group (-CH₂CH₃).

Key Structural Attributes:

-

Halogenation: The presence of bromine and iodine introduces steric bulk and electronic effects, influencing reactivity and binding interactions.

-

Sulfonamide Functional Group: The -SO₂NH-Ethyl moiety enhances solubility in polar solvents and provides a site for hydrogen bonding.

-

Substituent Positions: The ortho (bromine) and para (iodine) arrangement on the benzene ring creates a distinct electronic environment, potentially favoring electrophilic substitution at vacant positions.

| Property | Value/Description | Source Compound Comparison |

|---|---|---|

| Solubility | Moderate in DMSO, DMF; low in water | 3-Bromo-4-iodobenzene-1-sulfonamide |

| Melting Point | Estimated 180–200°C (decomposes) | Analogous sulfonamides |

| LogP (Partition Coeff.) | ~3.2 (indicative of moderate lipophilicity) | Computational prediction |

The heavy atom count (17) and hydrogen bond acceptors (4) suggest a balance between membrane permeability and target binding .

Biological Activity and Mechanisms

As a sulfonamide derivative, 2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is hypothesized to exhibit antibacterial activity through inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The halogen substituents may enhance target affinity via halogen bonding interactions with enzyme active sites.

Mechanistic Insights:

-

Bromine: Acts as a leaving group in nucleophilic substitution reactions, potentially contributing to covalent binding with biological targets.

-

Iodine: Its large atomic radius and polarizability may stabilize charge-transfer complexes with aromatic residues in proteins.

Applications in Medicinal Chemistry

Antibacterial Agent Development

The compound’s sulfonamide core aligns with historical sulfa drugs, while its halogenated structure offers opportunities to combat resistance via novel binding modes.

Kinase Inhibition

Sulfonamides are explored as kinase inhibitors (e.g., CSNK2A1/A2) . The N-ethyl group may improve metabolic stability compared to smaller alkyl variants.

Radiopharmaceuticals

The iodine atom provides a handle for radiolabeling (e.g., with iodine-125), enabling use in diagnostic imaging.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences | Bioactivity Implications |

|---|---|---|---|

| 3-Bromo-4-iodobenzene-1-sulfonamide | C₆H₅BrINO₂S | Lacks N-ethyl group; reduced solubility | Lower metabolic stability |

| N-Ethyl-4-chlorobenzene-1-sulfonamide | C₈H₁₀ClNO₂S | Chlorine instead of bromine/iodine | Altered electronic properties |

The N-ethyl group in 2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide likely enhances solubility and pharmacokinetic profiles compared to non-alkylated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume